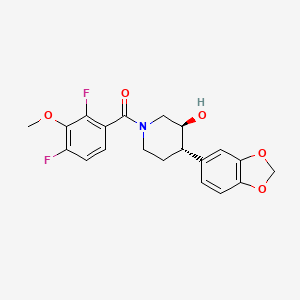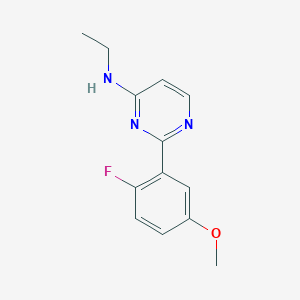![molecular formula C19H23N3O B3818230 N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3818230.png)
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide
説明
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders.
作用機序
The mechanism of action of N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A involves binding to the ATP-binding site of the protein kinase C (PKC) family of enzymes. This binding inhibits the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, the inhibition of PKC activity by N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A leads to the induction of apoptosis and inhibition of angiogenesis and metastasis. In neurological cells, the inhibition of PKC activity by N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A leads to the reduction of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In neurological cells, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In animal models, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to inhibit tumor growth and improve neurological function.
実験室実験の利点と制限
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has several advantages for lab experiments, including its stability, solubility, and specificity for PKC enzymes. However, there are also limitations to using N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interaction with other cellular pathways. Additionally, future studies should focus on optimizing the dosage and administration route of N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A and evaluating its safety and toxicity in vivo.
科学的研究の応用
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders. In cancer research, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurological research, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
特性
IUPAC Name |
N-[5-[3-[1-(dimethylamino)ethyl]phenyl]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13(22(2)3)15-5-4-6-16(11-15)17-9-10-18(20-12-17)21-19(23)14-7-8-14/h4-6,9-14H,7-8H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLMXXQUDQOCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C3CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{3-[1-(Dimethylamino)ethyl]phenyl}pyridin-2-YL)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3818147.png)
![methyl 5-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3818163.png)
![4,6-dimethyl-3-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B3818174.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3818186.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3818192.png)
![6-(4-ethylphenyl)-N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818199.png)
![2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818201.png)


![N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3818216.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3818235.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818246.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818256.png)
![3-(3-methylbutyl)-1-[(1-methylpiperidin-3-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3818261.png)